Hydroxy-PEG10-t-butyl ester

Vue d'ensemble

Description

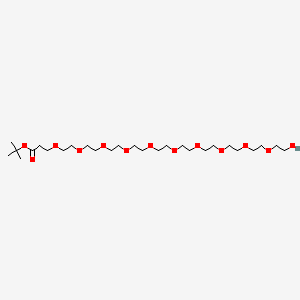

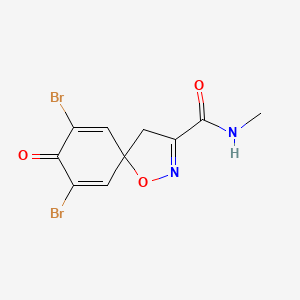

Hydroxy-PEG10-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . It is used as an uncleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and can be conjugated to Paclitaxel or docetaxel .

Synthesis Analysis

The t-butyl protected carboxyl group of Hydroxy-PEG10-t-butyl ester can be deprotected under acidic conditions . This property enables its use in various chemical reactions and makes it a valuable intermediate in the synthesis of various useful compounds .Molecular Structure Analysis

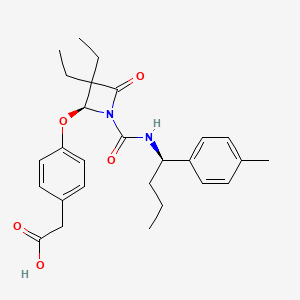

The molecular formula of Hydroxy-PEG10-t-butyl ester is C27H54O13 and it has a molecular weight of 586.7 g/mol . The canonical SMILES representation isCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO . Chemical Reactions Analysis

The hydroxyl group of Hydroxy-PEG10-t-butyl ester enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Hydroxy-PEG10-t-butyl ester is a colorless oily matter . It is soluble in DCM, DMF, DMSO, and water . It has a density of 1.1±0.1 g/cm3 . The compound has a boiling point of 611.7±50.0 °C at 760 mmHg .Applications De Recherche Scientifique

Molecular Carrier

Hydroxy-PEG10-t-butyl ester exhibits excellent biocompatibility and water solubility, making it an ideal molecular carrier . By covalently linking with molecules, it can effectively improve solubility and stability in the body, thereby enhancing bioavailability and therapeutic effects .

Reduction of Immunogenicity and Non-specific Adsorption

The flexibility and hydrophilicity of the PEG chain in Hydroxy-PEG10-t-butyl ester can effectively reduce immunogenicity and non-specific adsorption during the transport process, thereby reducing the side effects of molecules .

Material Science Applications

In the field of material science, Hydroxy-PEG10-t-butyl ester has wide application value . Due to its unique chemical structure, it can act as a modifier for polymer materials, improving the surface properties and processing performance of materials .

Enhancing Biocompatibility of Materials

Hydroxy-PEG10-t-butyl ester can enhance the hydrophilicity and biocompatibility of materials, making the materials have better application prospects in the field of biomedical .

Cross-linking Agent

Hydroxy-PEG10-t-butyl ester can also act as a cross-linking agent, participating in the cross-linking reaction of polymer materials, improving the mechanical properties and stability of materials .

Drug Development

In terms of chemical reactions, Hydroxy-PEG10-t-butyl ester exhibits high activity and selectivity . It can react with various compounds to form stable chemical bonds, thereby achieving modification and modification of target molecules . This reactivity makes it widely applicable in fields such as drug development .

Synthesis of Innovative Drug Candidates

In the realm of pharmaceutical research, Hydroxy-PEG10-t-butyl ester shines as a versatile building block for the synthesis of innovative drug candidates . Its PEG moiety and tert-butyl ester functionality offer a unique platform for the development of targeted therapies, potentially addressing a wide range of health conditions .

Antibody-Drug Conjugates (ADCs) Synthesis

Hydroxy-PEG10-t-butyl ester is an uncleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It can be conjugated to Paclitaxel or docetaxel .

Mécanisme D'action

Target of Action

Hydroxy-PEG10-t-butyl ester, also known as Hydroxy-PEG10-Boc, is a compound with a unique chemical structure that combines the characteristics of polyethylene glycol (PEG) and tert-butyl ester . This compound is primarily used as a molecular carrier due to its excellent biocompatibility and water solubility .

Mode of Action

The compound exhibits high reactivity and selectivity in chemical reactions . It can form stable chemical bonds with various compounds, thereby achieving modification and alteration of target molecules . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

It’s known that the compound can effectively improve solubility and stability within the body, thereby enhancing bioavailability and therapeutic effects .

Pharmacokinetics

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property, along with the compound’s biocompatibility, allows it to exist stably in water and easily interact with other biomolecules . The tert-butyl ester group provides it with good stability and thermal stability, allowing it to maintain its chemical structure integrity under various conditions .

Result of Action

The compound’s action results in improved solubility and stability of the target molecules within the body, thereby enhancing their bioavailability and therapeutic effects . Additionally, the flexibility and hydrophilicity of the PEG chain allow the compound to effectively reduce immunogenicity and non-specific adsorption during the transmission process, reducing the side effects of the molecule .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to store the compound at -20°C as much as possible for better stability . If conditions permit, the material can be treated under inert gas to obtain better stability of the reagent .

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEGJXDZOJNBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG10-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)

![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)

![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)

![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)